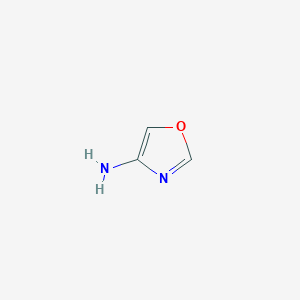

Oxazol-4-amin

Übersicht

Beschreibung

Oxazol-4-amine is a derivative of Oxazole, which is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years. The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the reaction of α-haloketones and formamide .Molecular Structure Analysis

Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .Chemical Reactions Analysis

Oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities . The reaction of 5H-oxazol-4-ones and N-itaconimides can be modulated to harness either tandem conjugate addition–protonation or [4+2] cycloaddition .Physical and Chemical Properties Analysis

Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antimikrobielle Wirkstoffe

Oxazolderivate, einschließlich Oxazol-4-amin, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben Potenzial gegen verschiedene Bakterien- und Pilzstämme gezeigt, was zur Entwicklung neuer antimikrobieller Wirkstoffe führen könnte .

Pharmakologie: Rezeptorbindung

Aufgrund ihrer Fähigkeit, an ein breites Spektrum von Rezeptoren und Enzymen in biologischen Systemen zu binden, sind Oxazol-basierte Moleküle wie this compound in der Pharmakologie von Bedeutung für die Synthese verschiedener Derivate mit potenziellen therapeutischen Anwendungen .

Industrielle Chemie: Polymersynthese

Der Oxazolin-Rest wird in der industriellen Chemie verwendet, insbesondere in der Polymersynthese. Es ist plausibel, dass this compound bei der Herstellung von Polymeren mit spezifischen Eigenschaften für verschiedene industrielle Anwendungen verwendet werden könnte .

Naturstoffchemie: Synthese komplexer Moleküle

In der Naturstoffchemie werden Oxazolderivate zur Synthese komplexer Moleküle verwendet. This compound könnte als Baustein bei der Synthese von Naturstoffen oder deren Nachahmungen dienen .

Umweltwissenschaften: Grüne Chemie

Zu den Fortschritten bei der Synthese von Oxazolverbindungen gehören umweltfreundliche Methoden. This compound könnte an Initiativen der grünen Chemie beteiligt sein, die darauf abzielen, die Umweltbelastung bei der chemischen Synthese zu verringern .

Safety and Hazards

Safety measures for handling Oxazol-4-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold, which are helpful for overcoming drug resistances, increasing bioactivities, and will make remarkable contributions .

Wirkmechanismus

Target of Action

Oxazol-4-amine, a derivative of the oxazole family, is a heterocyclic compound Oxazole derivatives have been known to interact with a wide range of biological targets due to their ability to form non-covalent interactions with various enzymes and receptors .

Mode of Action

It’s worth noting that the interaction of oxazole derivatives with their targets often results in significant biological responses .

Biochemical Pathways

The same study on n-methylbenzo[d]oxazol-2-amine revealed that it significantly upregulated the metabolism of purine and pyrimidine while downregulating sphingolipid metabolism . This suggests that Oxazol-4-amine might have a similar impact on these biochemical pathways.

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of related compounds are areas of active research .

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s important to note that the biological activity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .

Biochemische Analyse

Biochemical Properties

Oxazol-4-amine plays a pivotal role in various biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial in delineating its biological activities

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Oxazol-4-amine vary with different dosages in animal models . A dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49%

Metabolic Pathways

It is suggested that it interacts with various enzymes or cofactors

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins

Subcellular Localization

It is suggested that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

IUPAC Name |

1,3-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWFZLSDGBWCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616619 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110926-01-7 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

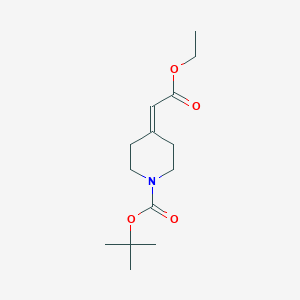

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

![Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate](/img/structure/B174973.png)